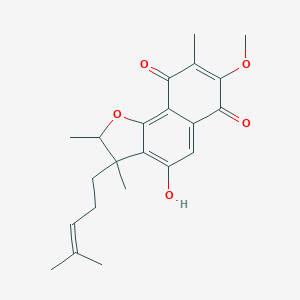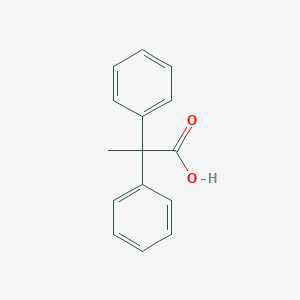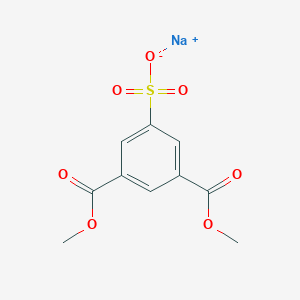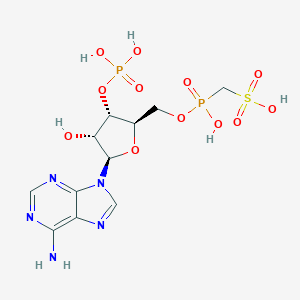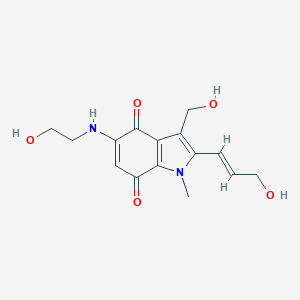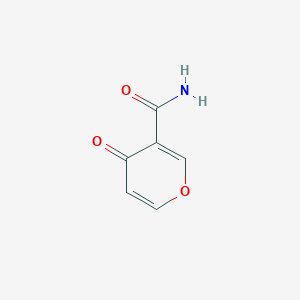
4-Oxo-4H-pyran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4H-pyran-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and biotechnology. This compound is also known as pyran-3-carboxamide or 4-pyridone and has a molecular formula of C6H5NO2. In
Applications De Recherche Scientifique
4-Oxo-4H-pyran-3-carboxamide has a wide range of potential applications in scientific research. One of the most significant applications is in the field of medicine. This compound has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, 4-Oxo-4H-pyran-3-carboxamide has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-Oxo-4H-pyran-3-carboxamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes that are involved in various biological processes. For example, 4-Oxo-4H-pyran-3-carboxamide has been shown to inhibit the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication. This inhibition leads to the death of the bacteria.
Effets Biochimiques Et Physiologiques
4-Oxo-4H-pyran-3-carboxamide has been shown to have various biochemical and physiological effects. One of the most significant effects is its ability to inhibit the growth of bacteria, fungi, and viruses. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Oxo-4H-pyran-3-carboxamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has a wide range of potential applications in scientific research. However, one of the limitations of using 4-Oxo-4H-pyran-3-carboxamide is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in various biological systems.
Orientations Futures
There are many potential future directions for research on 4-Oxo-4H-pyran-3-carboxamide. One of the most significant areas of research is the development of new drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of 4-Oxo-4H-pyran-3-carboxamide. This could lead to the development of more effective drugs and treatments for various diseases. Finally, more research is needed to explore the potential applications of 4-Oxo-4H-pyran-3-carboxamide in biotechnology, such as in the development of new biomaterials or biosensors.
Conclusion:
In conclusion, 4-Oxo-4H-pyran-3-carboxamide is a chemical compound that has a wide range of potential applications in scientific research. This compound has antibacterial, antifungal, and antiviral properties, as well as anti-inflammatory and antioxidant properties. While the mechanism of action of 4-Oxo-4H-pyran-3-carboxamide is not fully understood, it has the potential to be developed into new drugs and treatments for various diseases. Further research is needed to fully understand the potential of this compound and explore its applications in biotechnology.
Méthodes De Synthèse
The synthesis of 4-Oxo-4H-pyran-3-carboxamide can be achieved through various methods. One of the most common methods is the reaction of a pyridine derivative with a carbonyl compound in the presence of an acid catalyst. Another method is the reaction of a pyridine derivative with an isocyanate in the presence of a base catalyst. The synthesis of 4-Oxo-4H-pyran-3-carboxamide is a relatively simple process and can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
4-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c7-6(9)4-3-10-2-1-5(4)8/h1-3H,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQSSDXFNYUJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C(C1=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4H-pyran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

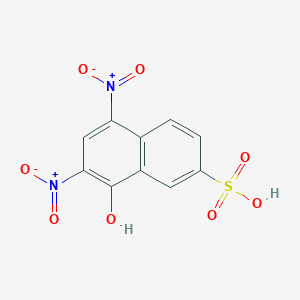
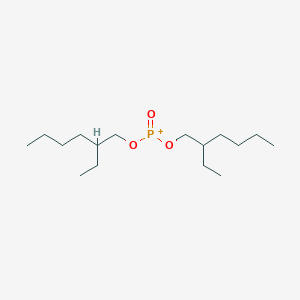
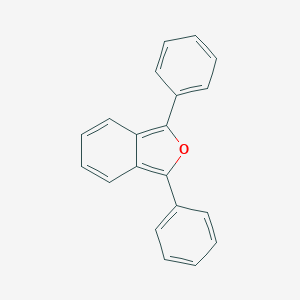
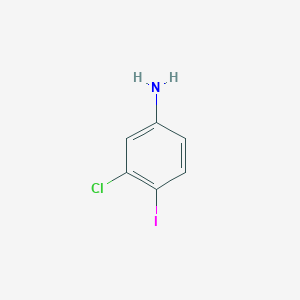
![[1,1'-Biphenyl]-4-sulfonic acid](/img/structure/B146851.png)
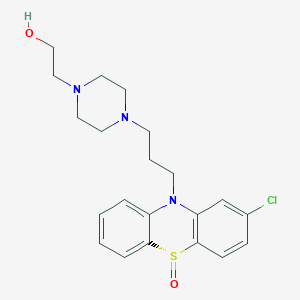
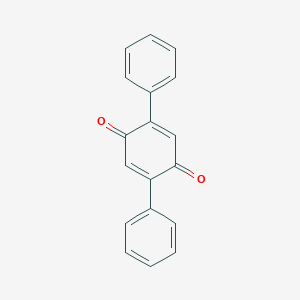
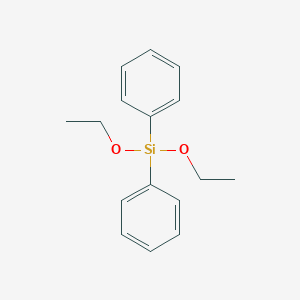
![1-[2-(Methylsulfanylmethyl)phenyl]ethanol](/img/structure/B146856.png)
